![molecular formula C14H15N5O2S B2911678 2-(benzo[d]thiazol-2-yl(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1351643-94-1](/img/structure/B2911678.png)

2-(benzo[d]thiazol-2-yl(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

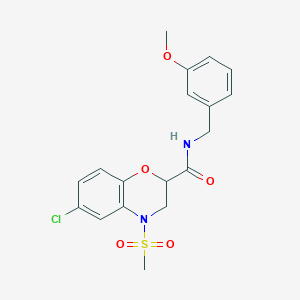

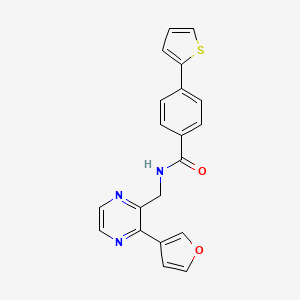

The compound is a complex organic molecule that contains several functional groups, including a benzothiazole, a methylamino group, and an oxadiazole. These groups are common in many pharmaceuticals and could potentially have biological activity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzothiazole and oxadiazole rings. The exact synthesis route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and oxadiazole rings, along with the various substituents. Techniques such as NMR and X-ray crystallography could be used to determine the exact structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions used. The benzothiazole and oxadiazole rings could potentially undergo various reactions, including electrophilic substitution, nucleophilic substitution, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure. These properties could be determined using various analytical techniques .Scientific Research Applications

Photophysical and Electrochemical Properties

The compound has been studied for its photophysical and electrochemical properties. It exhibits dual fluorescence (vinyl alcohol emission and ketone emission) due to the excited state intramolecular proton transfer (ESIPT) characteristic in solution .

Thermal Stability

The compound has been found to have good thermal stability, which is an important property for many applications, particularly in materials science .

Emission Enhancement

When coordinated with difluoroborate, the compound shows a significant blue shift and enhanced emission due to restricted conformational changes .

Protein Tyrosine Phosphatase 1B Inhibition

The compound has been evaluated as a potential inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), which could have implications for the treatment of Type II diabetes .

Organic Light Emitting Diodes (OLEDs)

The compound has been used as a dopant emitter in OLEDs, showing strong emission, low turn-on voltage, and better EL performance compared to the ligand .

Thermostimulated Delayed Fluorescence

The compound has been studied for its thermostimulated delayed fluorescence, a property that could be useful in the development of advanced optical materials .

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of benzothiazole, which is known to interact with various biological targets . .

Mode of Action

Benzothiazole derivatives have been shown to exhibit various biological activities, including anti-inflammatory and analgesic effects . These effects are often mediated through the inhibition of biosynthesis of prostaglandins

Biochemical Pathways

Given the known activities of benzothiazole derivatives, it is possible that this compound may affect pathways related to inflammation and pain perception .

Result of Action

Benzothiazole derivatives have been shown to have anti-inflammatory and analgesic effects , suggesting that this compound may have similar effects.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[1,3-benzothiazol-2-yl(methyl)amino]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2S/c1-9-16-13(21-18-9)7-15-12(20)8-19(2)14-17-10-5-3-4-6-11(10)22-14/h3-6H,7-8H2,1-2H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJPYHSKYEVAUPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)CN(C)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2911595.png)

![7-(pyridin-3-ylmethyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2911597.png)

![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate](/img/no-structure.png)

![3-[4-(4-Nitropyrazol-1-yl)pyrazol-1-yl]butanoic acid](/img/structure/B2911605.png)

![(Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911606.png)

![methyl 3-[6-[(3-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2911611.png)